This compound (CH₃ONO) is primarily used in atmospheric chemistry as a precursor for generating hydroxyl (OH) radicals in laboratory experiments [1]. The controlled photolysis (light-induced decomposition) of this compound provides a clean and reliable source of OH radicals, which are the primary oxidants in the atmosphere. This method is crucial for studying the reaction kinetics of OH radicals with various organic compounds, enabling scientists to determine rate constants that inform models of atmospheric chemical behavior and environmental regulation compliance [1].
The following table summarizes the core aspects of its role:
| Aspect | Description |
|---|---|
| Primary Function | Clean-source OH radical generation via photolysis for laboratory kinetic studies [1]. |
| Key Application | Determining OH radical reaction rate constants for organic compounds [1]. |
| Atmospheric Significance | Informs models of photochemical air pollution and the atmospheric fate of organics [1]. |
It is important to differentiate this compound from chemically similar compounds that have different atmospheric roles:
The established method uses this compound photolysis as an OH radical source. The following diagram outlines the core experimental workflow and the key chemical reactions involved.
Experimental workflow for determining OH radical rate constants using this compound photolysis.
OH Radical Generation: this compound vapor is introduced into a smog chamber (a large, inert reaction vessel) with a carrier gas such as air. Exposure to UV light photolyzes this compound, producing OH radicals. The initial step is: CH₃ONO + hν → CH₃O• + •NO The methoxy radical (CH₃O•) rapidly reacts with oxygen (O₂) to form formaldehyde (HCHO) and a hydroperoxyl radical (HO₂•). The HO₂• then reacts with nitric oxide (NO, also present from the photolysis) to yield the OH radical: HO₂• + NO → OH• + NO₂. { | The use of this compound photolysis overcomes limitations of earlier techniques, allowing accurate measurement of rate constants as low as 3 x 10⁻¹³ cm³ molecule⁻¹ sec⁻¹ [1]}
Reaction Kinetics Measurement: The organic compound of interest is introduced into the chamber. Its concentration decay is monitored over time relative to a known reference compound or directly via gas chromatography (GC). This quantifies the reaction rate: OH• + Organic Reactant → Products.
Data and Rate Constant Determination: By analyzing the concentration-time data, the second-order rate constant (k) for the reaction between the OH radical and the organic compound is calculated. This protocol has been validated using standard compounds like propene and n-butane [1].
The provided protocol is a foundational method. Current atmospheric research focuses more on the behavior of more complex nitrogen species. The table below compares key nitrogen-containing compounds for context.
| Compound | Chemical Formula | Primary Atmospheric Role/Context |
|---|---|---|
| This compound | CH₃ONO | A source for generating OH radicals in laboratory studies [1]. |
| Methyl Peroxy Nitrite | CH₃OONO | An unstable intermediate in the CH₃O₂ + NO reaction pathway; can decompose to CH₃O and NO₂ [2]. |
| Methyl Peroxy Nitrate (MPN) | CH₃O₂NO₂ | A reservoir species in the upper troposphere; its model underestimation points to uncertain production processes as air ages [3]. |
| Peroxyacetyl Nitrate (PAN) | CH₃C(O)O₂NO₂ | A dominant reservoir of reactive nitrogen in the upper troposphere and a key pollutant in smog [3]. |
A primary research challenge is the model underestimation of Methyl Peroxy Nitrate (MPN) in the upper troposphere. Models can underestimate observed MPN by at least ~50 pptv (a 13-fold difference), indicating significant uncertainties in the chemical processes that sustain its production as air masses age [3].
This summary consolidates the technical role of this compound based on current scientific literature. The experimental protocol remains a robust method for kinetic studies, though the field has expanded to address complex interactions in atmospheric nitrogen cycles.
The formation of tropospheric ozone is a complex process driven by photochemical reactions. The core cycle involves nitrogen oxides (NOₓ) and volatile organic compounds (VOCs), but standard models focus on other intermediates, not methyl nitrite [1] [2] [3].
The table below summarizes the key participants in the main ozone-forming cycles, based on the search results:
| Compound / Radical | Role in Ozone Formation | Key Reactions |
|---|
| Nitric Oxide (NO) | Crucial precursor; converts peroxy radicals to NO₂, which then photolyzes to form ozone [3]. | ( \text{RO}_2 + \text{NO} \rightarrow \text{RO} + \text{NO}_2 ) ( \text{NO}_2 + h\nu \rightarrow \text{NO} + \text{O} ) ( \text{O} + \text{O}_2 \rightarrow \text{O}_3 ) | | Nitrogen Dioxide (NO₂) | The direct source of ozone atoms via photolysis [3]. | ( \text{NO}_2 + h\nu \rightarrow \text{NO} + \text{O} ) | | Methyl Peroxy Radical (CH₃O₂) | An intermediate that oxidizes NO to NO₂, driving the ozone cycle [3]. | ( \text{CH}_3\text{O}_2 + \text{NO} \rightarrow \text{CH}_3\text{O} + \text{NO}_2 ) | | Methyl Peroxynitrate (CH₃OONO₂) | A temporary reservoir species that can release NO₂ under certain conditions, but is generally unstable in the lower troposphere [3]. | ( \text{CH}_3\text{O}_2 + \text{NO}_2 \leftrightarrow \text{CH}_3\text{OONO}_2 ) |
In contrast, This compound (CH₃ONO) is typically considered a stable, terminal product in the nitrogen cycle under laboratory conditions. It is not reactive enough with common atmospheric oxidants like OH or O₃ to initiate a chain reaction that would lead to net ozone production. Its primary atmospheric fate is likely photolysis, which would simply recycle NO and methoxy radicals without contributing to a net increase in ozone.
Although the search results did not contain specific experimental protocols for this compound, they detail common analytical methods for related nitrogen compounds like nitrate (NO₃⁻) and nitrite (NO₂⁻) in environmental and biological samples [4]. Adapting these methods could be a starting point for investigating this compound.
| Technique | Principle | Applicable Sample Types |
|---|---|---|
| Ion Chromatography (IC) | Separates and quantifies ions in a solution based on their affinity for an ion-exchange resin. | Air (aerosols), water, soil extracts [4]. |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Separates volatile compounds (GC) and identifies them based on their mass-to-charge ratio (MS). | Requires derivatization for nitrate/nitrite in plasma and urine [4]. |
| The Griess Assay | A colorimetric method where nitrite is diazotized and coupled to form a colored azo compound, measured by spectrophotometry. | Water, biological fluids; nitrate must first be reduced to nitrite [4]. |
| Capillary Ion Electrophoresis | Separates ions based on their electrophoretic mobility in a capillary tube under an applied voltage. | Foodstuffs, juices [4]. |
To provide the requested visualization, the diagram below outlines a generalized workflow for sampling and analyzing atmospheric trace gases and aerosols, which could be adapted for a study on nitrogen species.
A generalized workflow for atmospheric sample analysis.
The absence of this compound in current tropospheric ozone models suggests it may not play a significant role. To deepen your investigation, consider these paths:
The table below summarizes key parameters from a molecular beam study on this compound photodissociation. This data provides insight into its photochemical behavior but does not directly translate to a half-life in sunlight [1].
| Parameter | Details |
|---|---|
| Molecule Studied | This compound (CH₃ONO) |
| Excitation Band | Second UV absorption band (B band) |
| Wavelengths | 248 nm, 193 nm |
| Anisotropy Parameter (β) | 1.36 ± 0.10 (248 nm), 1.08 ± 0.07 (193 nm) |
| Key Finding | Dissociation is faster than a typical rotational period. |
| Excited Methoxy Yield | Production quantum yield of electronically excited methoxy fragment is < 7% (at 193 nm). |
The quantitative data in the table was generated using a specific methodology [1]:
The following diagram illustrates the core logical relationship and workflow of this experimental method:
Experimental workflow for this compound photodissociation study using molecular beam spectroscopy [1].
While methyl nitrite is a known industrial chemical [1], the alkyl nitrate most frequently studied in the marine environment is methyl nitrate (CH₃ONO₂). Its presence and formation are important for understanding reactive nitrogen cycling over the ocean.
The table below summarizes the quantitative data on methyl nitrate's atmospheric abundance and impact from key observational and modeling studies:
| Location | Mixing Ratios (Seasonal Maxima) | Key Findings & Global Impact | Primary Source Attribution |
|---|---|---|---|
| Hong Kong Coastal Region [2] | Up to 8.5 ppt (Summer) | serves as a temporary reservoir for NO(_x); its production can either promote or inhibit regional ozone formation. | Marine emissions and photochemical production. |
| Global Marine Troposphere [3] | N/A (Modeled Global Burden: 17 Gg N) | Dominant form of reactive nitrogen (NO(_y)) in the Southern Ocean boundary layer; a growing source of NO(_x) in the remote free troposphere from East Asian pollution outflow. | Marine microbial activity/photochemistry and long-range transport of polluted air masses. |
The studies show that methyl nitrate has a relatively long atmospheric lifetime (26 days) [3], allowing it to be transported far from its source regions and act as a reservoir, releasing NO(_x) in remote marine areas. This can indirectly affect biological productivity by influencing atmospheric deposition of nitrogen, a key nutrient, into the ocean.
To study volatile organic compounds like alkyl nitrates in the atmosphere and trace gases in the ocean, advanced analytical techniques are required.
The year-long Hong Kong study provides a detailed protocol for measuring alkyl nitrates [2]:
Research on the atmospheric reactivity of volatile organic compounds, which can be precursors to compounds like this compound, often uses environmental simulation chambers [4].
For laboratory studies requiring a pure source of this compound, such as its use as an OH radical precursor in kinetic experiments [4], specific synthesis methods are employed. The following diagram illustrates a continuous production method described in a patent.
Patent-based process for continuous this compound production [5]
This method involves the reaction of sodium nitrite, methanol, and nitric acid in a reactor. The outflowing mixture is then fed to a rectification tower for gas-liquid separation, yielding gaseous this compound and a liquid sodium nitrate byproduct [5].
The current knowledge reveals several areas for further investigation:
The thermal decomposition of methyl nitrite proceeds through distinct pathways, with the primary mechanism involving a simple bond cleavage. Secondary reactions further transform the initial products.
| Mechanism Type | Reaction Pathway | Key Products |
|---|---|---|
| Primary Unimolecular Decomposition | CH₃ONO → CH₃O• + NO | Methoxy radical (CH₃O•), Nitric oxide (NO) |
| Secondary Radical Decomposition | CH₃O• → CH₂O + H• | Formaldehyde (CH₂O), Hydrogen radical (H•) |
| Secondary Radical Recombination | H• + NO₂ → HNO₂ | Nitrous acid (HNO₂) |
| Roaming Isomerization Pathway | CH₃NO₂ → [CH₃ONO]* → CH₃O• + NO | Methoxy radical (CH₃O•), Nitric oxide (NO) |
The core finding from multiple studies is that the initial step of MN thermal decomposition is the rupture of the O–N bond, leading to the formation of a methoxy radical and nitric oxide [1]. This step is highly exothermic. The resulting methoxy radical is unstable and can quickly decompose to form formaldehyde and a hydrogen radical [2]. The presence of oxide gases like NO₂ can influence the exact product distribution [2].
The roaming mechanism for nitromethane (CH₃NO₂) provides context for related chemistry. This pathway involves a dynamically controlled isomerization where the nearly dissociated fragments reorient and form this compound as a high-energy intermediate, which then decomposes to the same methoxy radicals and NO [3].
Experimental data confirms the thermal decomposition process is intense and hazardous. The table below summarizes key quantitative findings.
| Parameter | Value / Condition | Significance / Note |
|---|---|---|
| Total Heat Release | ~4300 J·g⁻¹ | Indicates high explosion potential [1] |
| Initial Decomposition Temperature | Decreases with increasing pressure | Runaway reaction more likely at higher pressure [1] |
| Safe Concentration Limit | Below 20% | Recommended to prevent explosion [1] |
| Main Gaseous Products | N₂, CO₂, N₂O, CH₂O, NO (from similar nitrate esters) | Identified via TG-FTIR and TG-MS techniques [4] |
Researchers use advanced calorimetry and analytical techniques to study MN's thermal stability and decomposition mechanism.
Experimental workflow for thermal risk and decomposition analysis
Key experimental details from the research include:
Methyl nitrate (CH₃ONO₂) is a specific type of alkyl nitrate and plays a significant role in the oxidant chemistry of the atmosphere, particularly in remote marine environments [1].
The production of methyl nitrate in the ocean is not fully understood, but research points to several potential mechanisms, often linked to regions of high biological productivity.
The diagram below summarizes the sources and cycling of methyl nitrate in the marine environment.
Marine methyl nitrate sources and atmospheric impact cycle
The table below summarizes key quantitative findings on methyl nitrate's role in the atmosphere.
| Metric | Value/Findings | Context & Significance |
|---|---|---|
| Global Burden | 17 Gg N [2] | Methyl nitrate has the largest global impact among C1-C3 alkyl nitrates. |
| Atmospheric Lifetime | 26 days [2] | Longer lifetime than ethyl & propyl nitrate, enabling long-range transport. |
| Key Marine Region | Tropical Pacific & Southern Ocean [2] | Areas where methyl nitrate concentration is maximized. |
| Dominant Role | Dominant form of reactive nitrogen (NOy) [2] | Particularly in the Southern Ocean marine boundary layer, especially in austral winter. |
| Oceanic Supersaturation | Up to 800% [1] | Observed in equatorial upwelling regions, confirming a strong oceanic source. |
While the search results did not yield protocols for methyl nitrate specifically, one study details a highly sensitive method for detecting nitrite (NO₂⁻) in water, which is a key reactant in its formation.
Current research highlights several areas where understanding is still evolving:
The combustion of methyl ethers in engines can lead to the formation of Methyl Nitrite (MN), which is considered a potential explanation for certain unexpected environmental and health observations [1].
The table below summarizes the core concepts related to this formation pathway:
| Aspect | Description |
|---|---|
| Proposed Source | Combustion of methyl ethers (e.g., MTBE) or esters used as fuel additives [1]. |
| Key Reactant | Nitrogen dioxide (NO₂), formed from the oxidation of nitric oxide in combustion processes [1]. |
| Proposed Mechanism | A reaction between the methyl group from the ether and nitrogen dioxide [2] [1]. |
| Environmental Significance | May explain "Paradoxical Ozone Associations" where poor health outcomes correlate with low ozone levels, as MN is rapidly destroyed by sunlight [1]. |
This proposed formation pathway can be visualized as a simplified process from fuel additive to atmospheric pollutant:
For researchers, understanding the inherent properties and dangers of this compound is crucial for handling and analysis. The quantitative data available from the search results is consolidated in the table below [2] [3].
| Property | Value / Description |
|---|---|
| Chemical Formula | CH₃ONO [2] |
| Molar Mass | 61.040 g·mol⁻¹ [2] |
| Physical State at RT | Yellow gas [2] |
| Boiling Point | -12 °C (10 °F; 261 K) [2] |
| Melting Point | -16 °C (3 °F; 257 K) [2] |
| Major Hazards | Highly flammable, heat-sensitive explosive, strong oxidizing agent, toxic by inhalation [2] [3]. |
| Primary Health Risk | Methemoglobinemia, which can be fatal at high concentrations [2] [4]. |
While the search results do not provide a step-by-step protocol for sampling MN from combustion exhaust, they detail established methods for detecting nitrite compounds in environmental and biological samples, which can be adapted [5].
1. Gas Chromatography-Mass Spectrometry (GC/MS)
2. Ion Chromatography (IC)
3. The Griess Assay
Based on the gathered information, the following diagram outlines a logical workflow for designing an experiment to investigate .
Methyl nitrite (MN) is a valuable chemical intermediate with significant industrial applications, particularly in the synthesis of dimethyl oxalate (DMO) and subsequently ethylene glycol (EG) through coal-to-ethylene glycol technology, providing a petroleum-independent pathway for this essential chemical [1]. The synthesis of this compound from methanol and dinitrogen trioxide (N₂O₃) represents a crucial gas-liquid reaction that enables efficient regeneration of this compound in industrial catalytic cycles [2]. These application notes provide detailed methodologies and protocols for researchers and development professionals seeking to implement or optimize this synthesis pathway, with comprehensive kinetic data, safety considerations, and procedural specifications.
The reaction system utilizes a mixture of nitric oxide (NO) and nitrogen dioxide (NO₂) in a 1:1 ratio as a practical substitute for N₂O₃, which is stable only below 0°C but behaves identically in chemical reactions [2]. This substitution enhances the practical feasibility of the process while maintaining reaction efficiency and product yield.
The synthesis of this compound from methanol and N₂O₃ proceeds through a defined reaction pathway. The complete reaction system involves both main and side reactions that researchers must consider for optimal yield and purity.
Table 1: Reaction Scheme for this compound Synthesis
| Reaction Type | Chemical Equation | Note |
|---|---|---|
| Primary Reaction | 2CH₃OH(l) + N₂O₃(g) → 2CH₃ONO(g) + H₂O(l) | Overall stoichiometry [2] |
| Step 1 | CH₃OH(l) + N₂O₃(g) → CH₃ONO(g) + HONO(l) | Initial reaction step |
| Step 2 | CH₃OH(l) + HONO(l) → CH₃ONO(g) + H₂O(l) | Nitrous acid consumption |
| Side Reaction | H₂O(l) + N₂O₃(g) → 2HONO(l) | Water interference |
| Side Reaction | 2NO₂(g) ⇌ N₂O₄(g) | Dimerization equilibrium |
| Side Reaction | N₂O₄(g) + CH₃OH(g) → CH₃ONO(g) + HNO₃(l) | Alternative pathway [2] |
The reaction mechanism has been experimentally determined to be a fast pseudo-first order reaction with respect to NO, with the rate-controlling step occurring at the gas-liquid interface rather than in the bulk liquid phase [2]. This determination is crucial for reactor design and process optimization.
The following diagram illustrates the complete experimental workflow for this compound synthesis and analysis:
Figure 1: Experimental workflow for this compound synthesis
Table 2: Required Materials and Equipment
| Category | Specification | Purity/Requirements |
|---|---|---|
| Chemicals | Methanol | Absolute (AR grade), anhydrous |
| Nitric Oxide (NO) | Cylinder, ≥99.2% purity | |
| Oxygen (O₂) | Cylinder, ≥99.99% purity | |
| Nitrogen (N₂) | Cylinder, ≥99.99% purity | |
| Equipment | Double-stirred Reactor | Gas-liquid interface >20 cm² |
| Thermostatic System | Temperature control ±0.5°C | |
| Gas Chromatography | FTIR detection capability | |
| Mass Flow Controllers | Accurate gas blending |
Gas Mixture Preparation: Blend NO and O₂ in a 4:1 molar ratio in a dedicated mixing chamber. Pass the mixture through an isothermal tubular reactor maintained at 100°C to ensure complete conversion to NO₂, then equilibrate to form N₂O₃ [2].
Reactor Setup: Charge the double-stirred reactor with 100-200 mL of absolute methanol. Ensure the gas-liquid interface is horizontal and well-defined with an surface area appropriate for the desired production rate.
Temperature Equilibration: Bring the system to the target operating temperature (typically 278-298 K) using the thermostatic control system. Allow temperature stabilization for at least 15 minutes before initiating the reaction.
Gas Introduction: Introduce the prepared N₂O₃ gas mixture (as NO/NO₂ substitute) into the reactor above the liquid surface at controlled flow rates. Maintain constant stirring at the predetermined optimal rate (established as 300 rpm for gas phase in experimental studies).
Reaction Monitoring: Monitor the reaction progress through periodic sampling and analysis using FTIR spectroscopy or gas chromatography. Key absorption bands for this compound detection include 1660 cm⁻¹ (N=O stretch) and 2850-2950 cm⁻¹ (C-H stretches).
Product Collection: Collect the generated this compound vapor in a cooled condensation system or directly channel to subsequent reaction systems as needed for continuous processes.
This compound is highly reactive and requires careful handling. Implement these safety protocols:
Extensive kinetic studies have established the following parameters for the this compound synthesis reaction:
Table 3: Experimentally Determined Kinetic Parameters
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Reaction Order | Pseudo-first order (with respect to NO) | 278-298 K | [2] |
| Rate Constant | k = 6.546 × 10⁹ exp(-57,416/RT) | R in J·mol⁻¹·K⁻¹ | [2] [3] |
| Activation Energy | 57.416 kJ·mol⁻¹ | 278-298 K | [2] |
| Henry's Constant (NO) | H~NO~ = 9.71 × 10⁻⁴ exp(2040/T) | in methanol | [2] |
| Diffusion Coefficient (NO) | D~NO~ = 1.17 × 10⁻⁴ exp(-2664/T) | in methanol, cm²·s⁻¹ | [2] |
| Optimal Temperature Range | 278-298 K | Industrial practice | [2] |
The generating rate of this compound (R~MN~) can be calculated using the following experimentally derived kinetic equation [2] [3]:
R~MN~ = 2 × (P~NO~/H~NO~) × C₀ × √[ D~NO~ × 6.546 × 10⁹ × exp(-57,416/RT) × C₀ ]
Where:
Temperature Control: Maintain temperature between 283-293 K for optimal balance between reaction rate and this compound stability. Higher temperatures increase rate but risk thermal decomposition.
Methanol Purity: Use absolute anhydrous methanol to minimize the water-mediated side reactions that produce nitrous acid and reduce yield.
Gas Composition: Maintain precise NO:NO₂ ratio of 1:1 to ensure efficient N₂O₃ formation and maximize reaction efficiency.
Interfacial Area: Maximize gas-liquid interfacial area through appropriate reactor design to enhance mass transfer of the rate-limiting NO component.
The synthesis of this compound from methanol and nitrogen oxides plays a critical role in the industrial production of dimethyl oxalate through CO catalytic coupling [1]. This process enables the conversion of inorganic C1 compounds to organic C2 compounds, representing a key step in coal-to-ethylene glycol technology [1] [4]. The regeneration cycle of this compound is essential for the economic viability of this petroleum-independent route to ethylene glycol, which has global demand exceeding 25 million tons annually [1].
Industrial implementation typically employs packed bubble columns or multitubular fixed-bed reactors with careful thermal management, as this compound is susceptible to thermal decomposition above 130°C, leading to byproducts such as methanol, formaldehyde, and methyl formate [4]. The kinetic parameters and methodologies described in these application notes provide the foundation for scaling laboratory results to industrial production systems.
Table 4: Common Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Yield | Incorrect NO:NO₂ ratio | Adjust gas blending to 1:1 stoichiometry |
| Moisture in methanol | Use absolute anhydrous methanol | |
| Temperature too low | Increase to optimal range (283-293 K) | |
| Byproduct Formation | Temperature too high | Reduce below 298 K |
| Presence of acidic sites | Use neutral reactor materials | |
| Rate Decrease | Insufficient interfacial area | Increase stirring or redesign interface |
| Catalyst contamination | Implement gas purification traps |
The synthesis of this compound from methanol and dinitrogen trioxide represents a well-characterized gas-liquid reaction system with established kinetics and optimal operating parameters. The fast pseudo-first order reaction with respect to NO provides a predictable framework for reactor design and process optimization. By adhering to the protocols and parameters outlined in these application notes, researchers and development professionals can reliably reproduce this synthesis with consistent yields and purity suitable for both laboratory-scale investigations and industrial applications in chemical synthesis and energy technology.
The table below summarizes two primary methods for the laboratory-scale preparation of this compound gas.
| Method | Key Reactants | Key Equipment | Scale | Primary Yield | Key Characteristics |
|---|---|---|---|---|---|
| In-situ Gas Generation [1] | Sodium nitrite, Methanol, Sulfuric acid | Two-neck flask, gas-dispersion tube, dropping funnel, ice bath | Multi-gram scale | Used in-situ for subsequent reactions | On-demand generation of gaseous MN; avoids storage hazards. |
| Liquid Condensation & Storage [2] | Sodium nitrite, Methanol, Sulfuric acid | Reaction vessel, condenser, low-temperature storage trap | Not specified | Not specified | Produces liquid MN for storage; requires low-temperature冷凝. |
| N₂O₃ Route [3] | Methanol, NO/NO₂ mixture | Double-stirred reactor | Kinetic study | Not specified | Industrial relevance for ethylene glycol production; fast pseudo-first-order kinetics. |
This method, adapted from Organic Syntheses, describes the continuous generation of this compound gas for immediate use in a subsequent reaction, such as the oximation of benzyl cyanide [1].
Reagents:
Apparatus Setup: The diagram below illustrates the apparatus for this compound generation and reaction.
This method involves the reaction of methanol with dinitrogen trioxide (N₂O₃), typically formed in situ from nitric oxide (NO) and nitrogen dioxide (NO₂) [3].
Reaction Principle: The overall reaction is: 2 CH₃OH (l) + N₂O₃ (g) → 2 CH₃ONO (g) + H₂O (l) [3] The mechanism is a fast pseudo-first-order reaction, with the rate primarily dependent on the partial pressure of NO [3].
Apparatus Setup: The workflow for this kinetic study involves precise gas mixing and a specialized reactor.
k = 6.546×10⁹ exp(-57416/RT).This compound is a highly toxic and explosive compound. All preparations must be conducted with extreme caution in a properly functioning fume hood.
Methyl nitrite (CH₃ONO) is a simple alkyl nitrite gas. It is not nitromethane (CH₃NO₂), a common point of confusion as they are functional group isomers [1]. Its primary industrial role is as a key intermediate in the synthesis of dimethyl oxalate (DMO) and ethylene glycol (EG) via oxidative carbonylation, a core route in China's coal-to-chemicals industry [2]. This process allows China to produce polyester feedstocks from its abundant coal reserves rather than imported oil or gas [2].
Catalyst research continues to optimize this compound reactions. Recent studies show fully exposed palladium cluster catalysts offer superior activity and selectivity for carbonylation to dimethyl carbonate compared to other palladium catalysts [3].
The dominant industrial method is the regenerative gas-phase reaction of methanol with nitrous gases. Unlike batch methods, this continuous process generates this compound in a cycle where nitrogen oxides are constantly recovered and reused [4] [2].
The process occurs in two main stages:
The table below lists the required materials and specialized equipment:
| Category | Specific Requirements / Items |
|---|---|
| Raw Materials | Methanol (industrial grade), Sodium Nitrite (or Potassium Nitrite), Sulfuric Acid (or another mineral acid), Nitrogen Monoxide (NO) gas [4]. |
| Catalyst | Palladium-based catalyst (for subsequent carbonylation step) [3]. |
| Reactor & Setup | Gas-phase reaction system, Acid-resistant reactor (e.g., glass-lined or Hastelloy), Condensation and purification train, Low-temperature condenser (using coolants like ethylene glycol/water), Drying columns (with desiccants like molecular sieves or silica gel), Gas storage and handling system [4]. |
This procedure outlines the liquid-phase generation of this compound, which can be scaled for industrial gas-phase processes [4].
Reaction Liquid Preparation
Acidification and this compound Generation
Gas Purification and Drying
Liquefaction and Storage (Optional)
Nitrogen Oxide Recycling (Industrial Process)
For easy comparison, the table below summarizes the critical parameters for the liquid preparation and the industrial gas-phase process:
| Parameter | Typical Operating Condition | Notes / Purpose |
|---|---|---|
| Methanol to Nitrite Molar Ratio | 1.5 : 1 [4] | Ensures high conversion of nitrite. |
| Reaction Temperature | < 30°C [4] | Controls reaction rate and ensures safety. |
| Acid Concentration | 30-98% H₂SO₄ [4] | Provides the acidic medium for nitrous acid formation. |
| Condensation Temperature | -10°C [4] | Removes water and methanol; uses ethylene glycol/water coolant. |
| Catalyst (for Carbonylation) | Fully exposed Pd clusters [3] | Used in the next DMC production step for high activity/selectivity. |
This compound is a highly flammable, toxic, and heat-sensitive explosive [5] [6]. Adherence to strict safety protocols is mandatory.
Effective production requires monitoring of gas composition and purity.
The following diagram illustrates the complete integrated industrial production process, from raw material input to final product and catalyst regeneration.
The industrial production of this compound via the regenerative gas-phase process is a mature but highly specialized technology. Its successful and safe implementation hinges on precise control of reaction parameters, robust engineering to handle its hazardous properties, and integration within a larger chemical production cycle, such as the synthesis of ethylene glycol from coal-derived syngas.
The carbonylation of this compound (MN) to form dimethyl oxalate (DMO) represents a cornerstone reaction in modern industrial chemistry, particularly within the context of C1 chemistry processes and the coal-to-ethylene glycol (CTEG) pathway. This transformation utilizes abundant C1 feedstocks (carbon monoxide and methanol) to generate valuable C2 chemicals, offering an environmentally and economically advantageous route compared to traditional petroleum-based processes. DMO serves not only as a precursor to ethylene glycol (a key monomer for polyester production) but also finds applications as a solvent and intermediate in pharmaceutical and agrochemical manufacturing. The catalytic system plays a pivotal role in determining the efficiency and selectivity of this process, with palladium-based catalysts emerging as the most widely implemented and effective materials for facilitating this transformation.
The fundamental chemistry involves the gas-phase coupling of carbon monoxide and this compound over solid palladium catalysts to yield dimethyl oxalate according to the overall reaction: 2CO + 2CH₃ONO → (COOCH₃)₂ + 2NO. This reaction is notably lossless with respect to this compound, which functions as an oxidation equivalent carrier within the catalytic cycle. A critical competitive pathway leads to the formation of dimethyl carbonate (DMC), making catalyst design crucial for controlling product selectivity. The industrial implementation of this process typically operates at atmospheric pressure and temperatures ranging from 80-120°C, achieving high DMO selectivity with appropriately designed catalytic systems [1].
The performance of palladium-based catalysts in this compound carbonylation is profoundly influenced by their structural characteristics at the nanoscale, which directly affect the accessibility of active sites, reactant adsorption geometries, and ultimately the reaction mechanism. Research has identified three primary classes of Pd catalysts with distinct behaviors:
Fully Exposed Pd Clusters: These catalysts feature small, three-dimensional arrangements of Pd atoms with high surface accessibility. They facilitate surface-mediated Langmuir-Hinshelwood reactions that favor DMO formation while minimizing DMC production. Their superior performance stems from optimal Pd-Pd coordination geometry that promotes the requisite bridge CO adsorption configuration [2].
Atomically Dispersed Pd Catalysts: These systems consist of isolated Pd atoms stabilized on support surfaces, typically following Eley-Rideal mechanisms that result in lower overall activity. The absence of contiguous Pd sites prevents the bridge CO adsorption necessary for efficient DMO formation, often leading to increased DMC selectivity [2].
Pd Nanoparticles with Controlled Morphologies: By carefully engineering the exposed crystal facets, these catalysts can be tuned for enhanced DMO productivity. Specifically, Pd(111) facets demonstrate exceptional activity due to their favorable CO adsorption characteristics and ability to stabilize key reaction intermediates [3].
Table 1: Performance Comparison of Different Pd Catalyst Structural Types
| Catalyst Type | Primary Exposed Facets | DMO Formation Rate | DMO Selectivity | Reaction Mechanism | Key Characteristics |
|---|---|---|---|---|---|
| Fully Exposed Pd Clusters | Mixed | Superior | High | Langmuir-Hinshelwood | Fully accessible active sites; avoids continuous surface sites that promote DMO decomposition |
| Atomically Dispersed Pd | N/A | Lower | Moderate | Eley-Rideal | Isolated active sites; limited ability for bridge CO adsorption |
| Pd Nanocubes | (100) | Moderate | High | Langmuir-Hinshelwood | Preferential exposure of (100) facets |
| Pd Truncated Octahedra | (111) with some (100) | High | High | Langmuir-Hinshelwood | Balanced facet exposure |
| Pd Concave Cubes | (730) high-index | Moderate | Moderate-High | Langmuir-Hinshelwood | High surface energy facets |
| Pd Decahedra | (111) | High | High | Langmuir-Hinshelwood | Dominant (111) facet exposure |
| Pd Nanoparticles (NPs) | Continuous surface sites | High | Lower (promotes DMO formation) | Langmuir-Hinshelwood | Continuous sites promote DMO formation as byproduct |
Table 2: Morphology-Dependent Performance of Pd/α-Al₂O₃ Catalysts for CO Oxidative Coupling to DMO
| Catalyst Morphology | Average Size (nm) | CO Conversion (%) | DMO Selectivity (%) | Space-Time Yield (STY) | Bridge CO Adsorption Energy on Facets (eV) |
|---|---|---|---|---|---|
| Pd Concave Cubes | 25.0 | 85.2 | 97.5 | Baseline | (730): -1.44 |
| Pd Truncated Octahedra | 22.7 | 87.6 | 98.1 | 1.12× baseline | (111): -1.39; (100): -1.60 |
| Pd Decahedra | 8.5 | 91.5 | 98.6 | 1.31× baseline | (111): -1.39 |
| Pd Cubes | 15.1 | 84.3 | 97.8 | 0.98× baseline | (100): -1.60 |
The performance data reveals clear structure-activity relationships among the different catalyst morphologies. Pd decahedra with dominant (111) facet exposure demonstrate exceptional catalytic performance, achieving 91.5% CO conversion with 98.6% DMO selectivity. This represents a 31% increase in space-time yield compared to Pd concave cubes. The superior performance of (111) facets correlates with their optimal CO adsorption energy (-1.39 eV), which facilitates the bridge CO configuration necessary for DMO formation while maintaining strong enough adsorption to ensure high surface coverage under reaction conditions. In contrast, the (100) facets exhibit stronger CO adsorption (-1.60 eV), which may lead to excessive surface coverage and potentially hinder the reaction progress [3].
Objective: To prepare Pd nanoparticles with specific morphologies (cubes, decahedra, truncated octahedra, and concave cubes) for supported catalyst fabrication.
Materials:
Protocol for Pd Cubes Synthesis:
Protocol for Pd Decahedra Synthesis:
Protocol for Pd Truncated Octahedra Synthesis:
Protocol for Pd Concave Cubes Synthesis:
Quality Control Assessment:
Objective: To immobilize morphology-controlled Pd nanoparticles on α-Al₂O₃ support to create practical catalyst systems.
Materials:
Procedure:
Objective: To evaluate the catalytic performance of synthesized materials for DMO production from CO and this compound.
Reaction System Configuration:
Reaction Conditions:
Procedure:
Safety Considerations:
The carbonylation of this compound to dimethyl oxalate proceeds through a sophisticated catalytic cycle involving distinct intermediate species and critical surface-mediated steps. Research indicates that the reaction mechanism varies significantly depending on the catalyst architecture, with important implications for selectivity control between DMO and the competitive dimethyl carbonate (DMC) product.
For fully exposed Pd cluster catalysts, the reaction follows a Langmuir-Hinshelwood mechanism wherein both reactants adsorb onto the catalyst surface before reacting. This pathway involves the formation of a key intermediate species, CH₃O-Pd(II)-OCH₃, which subsequently undergoes CO insertion to form a CH₃OCO-Pd(II)-COOCH₃ species that decomposes to yield DMO. The contiguous Pd sites in these clusters enable the bridge adsorption of CO, which is essential for the dicarbonylation reaction that produces DMO. This configuration minimizes unwanted DMC formation by preventing alternative reaction pathways [2] [3].
In contrast, atomically dispersed Pd catalysts typically operate via an Eley-Rideal mechanism, where only one reactant adsorbs while the other reacts directly from the gas phase. This pathway often leads to monodentate CO coordination and consequently higher selectivity toward dimethyl carbonate, as the geometric requirements for dicarbonylation cannot be met without adjacent Pd sites [2].
Recent research has illuminated the critical function of Lewis acid sites in promoting DMO selectivity through electronic and cooperative effects. These sites, when strategically incorporated into the catalyst architecture, participate in activating this compound and facilitating the transfer of methoxy species (*OCH₃) to Pd active sites. This cooperation between Pd centers and Lewis acid sites creates a synergistic environment that lowers the activation barrier for DMO formation while suppressing competing pathways.
The molecular-level understanding of this cooperation has enabled the rational design of catalysts with enhanced performance. Specifically, Lewis acid sites can modulate the electronic structure of Pd active sites, optimizing their affinity for CO in the bridge configuration essential for DMO production while destabilizing undesirable reaction intermediates that lead to DMC formation [4].
Diagram 1: Comprehensive workflow for the synthesis, preparation, and testing of morphology-controlled Pd/α-Al₂O₃ catalysts for DMO production, illustrating the key steps from nanoparticle synthesis to performance evaluation.
Diagram 2: Reaction mechanism pathways for this compound carbonylation showing the competitive formation of dimethyl oxalate versus dimethyl carbonate, highlighting the influence of catalyst structure and the role of Lewis acid sites in directing selectivity.
The carbonylation of this compound to dimethyl oxalate represents a technologically significant transformation where catalyst design directly governs process efficiency and selectivity. The development of morphology-controlled Pd nanoparticles supported on α-Al₂O₃ has demonstrated remarkable improvements in catalytic performance, with Pd decahedra exhibiting the highest activity due to their dominant (111) facet exposure. The protocols outlined herein provide reproducible methodologies for synthesizing these advanced catalytic materials and evaluating their performance under industrially relevant conditions.
Future research directions should focus on enhancing catalyst durability and resistance to sintering under prolonged operation, developing strategies for regeneration of deactivated catalysts, and exploring the integration of promoter elements to further boost activity and selectivity. The emerging understanding of cooperation between Pd centers and Lewis acid sites opens new avenues for sophisticated catalyst architectures that may push performance beyond current limitations. As the demand for efficient C1 conversion technologies continues to grow, these well-defined catalytic systems and standardized evaluation protocols will play an increasingly important role in bridging fundamental surface science with industrial application.
The syngas-to-ethylene glycol (EG) process represents one of the most important coal chemical conversion pathways developed as an alternative to petroleum-based EG production. Within this technology, this compound (MN) serves as a crucial reaction intermediate that enables the efficient coupling of carbon monoxide molecules to form the C-C bonds required for ethylene glycol synthesis. The global EG market has reached approximately 60 million tons annually, with continuing growth driven primarily by demand for polyester manufacturing, making the optimization of this process economically significant [1]. Unlike conventional ethylene-based routes that rely on petroleum feedstocks, the this compound-mediated pathway utilizes synthesis gas (a mixture of CO and H₂) derived from coal or other carbon resources, providing an important alternative production route in regions with abundant coal reserves [2] [1].
The this compound regeneration cycle represents one of the most technologically innovative aspects of the syngas-to-EG process, addressing the challenge of efficiently coupling C1 molecules to form C2 compounds. This technical overview provides researchers and process development specialists with comprehensive application notes and experimental protocols for implementing and optimizing this compound-based ethylene glycol production. The content spans from fundamental reaction mechanisms to practical process configurations, supported by quantitative data and visualization of key process workflows to facilitate laboratory-scale investigation and potential scale-up.
The this compound-mediated ethylene glycol production process involves several interconnected chemical reactions that form a cyclic regeneration system. The primary pathway begins with the synthesis of this compound, proceeds through carbonylation to form dimethyl oxalate, and culminates in hydrogenation to produce ethylene glycol, with nitric oxide regeneration completing the cycle. The following diagram illustrates the complete reaction network:
Figure 1: Reaction network for this compound-mediated ethylene glycol production
The main catalytic cycle begins with this compound synthesis, where methanol reacts with dinitrogen trioxide (N₂O₃, formed from NO and O₂) to produce this compound and water [3]. This is followed by the crucial carbonylation step where this compound couples with carbon monoxide over supported palladium catalysts to form dimethyl oxalate (DMO) while regenerating nitric oxide (NO) [2]. The final step involves DMO hydrogenation to ethylene glycol with methanol recovery. The theoretical advantage of this cycle is that nitrogen oxides are not consumed but function as oxygen transfer agents, making the process highly efficient from a stoichiometric perspective [4].
Despite the elegant theoretical cycle, several practical challenges complicate the industrial implementation. The most significant issue is the formation of nitric acid through side reactions, which consumes nitrogen oxides and requires continuous replenishment [4]. Additionally, this compound exhibits thermal instability and can undergo decomposition through both catalytic and non-catalytic pathways [2]. The dissolution of this compound in methanol solutions represents another source of material loss and efficiency reduction in the process [4].
Table 1: Major Side Reactions in this compound Process
| Reaction Type | Chemical Equation | Impact |
|---|
| Nitric Acid Formation | CH₃ONO + H₂O → CH₃OH + HNO₂ N₂O₄ + CH₃OH → CH₃ONO + HNO₃ | Consumes nitrogen oxides, causes corrosion | | Thermal Decomposition | 2CH₃ONO → CH₃OH + CH₂O + 2NO | Reduces yield, forms byproducts | | Catalytic Decomposition | 4CH₃ONO → CHOOCH₃ + 2CH₃OH + 4NO | Occurs on Pd catalysts, reduces selectivity |
The decomposition pathways of this compound have been extensively studied using density functional theory (DFT) calculations, revealing that the initial step involves cleavage of the weak O-NO bond (bond energy: ~1.82 eV) to form methoxy (CH₃O) radicals and NO [2]. These radicals can then follow various pathways, resulting in different product distributions between catalytic and non-catalytic environments. Understanding these fundamental reaction mechanisms at the atomic level provides crucial insights for developing strategies to suppress undesirable side reactions and improve overall process efficiency.
Advanced reactor design is essential for addressing the technical challenges in this compound processes. The integrated regeneration system comprises three main units: a this compound regenerator column, a this compound stripping tower, and a gas-liquid separator [4]. This configuration specifically addresses the issues of nitric acid consumption and this compound dissolution that plague simpler reactor designs. The following diagram illustrates the configuration and flow of this integrated system:
Figure 2: Integrated this compound regeneration system configuration
The regenerator column receives liquid feed containing methanol and nitric acid from the this compound synthesis reactor along with gas feed containing nitrogen oxides. Within this column, nitric acid is efficiently converted back to this compound through reactions with methanol and nitrogen oxides, addressing one of the most significant material balance issues in the process [4]. The bottom liquid discharge from the regenerator is directed to the gas-liquid separator, where gases are separated and sent to the dimethyl oxalate recycle compressor, while the liquid phase proceeds to the stripping tower.
In the stripping tower, inert gases such as N₂, CO, CO₂, or CH₄ (typically sourced from the dimethyl oxalate synthesis unit) are used to strip and recover the this compound dissolved in methanol [4]. This innovative approach solves the problem of this compound dissolution that otherwise represents a significant source of yield loss. The recovered this compound is then returned to the carbonylation reactor, while the waste liquid is sent for off-site treatment.
An alternative approach employs a specialized reactive distillation column that integrates reaction and separation in a single unit. This design features a rectifying section at the top and a reduction and reserving section at the bottom, with the height ratio optimized at approximately 2.3-2.5:1 (rectifying section height to reduction section height) [5]. This specific geometry ensures efficient reaction progression while simultaneously separating products, leading to improved conversion and reduced energy consumption compared to conventional sequential reactor-distillation systems.
Table 2: Comparison of this compound Reactor Systems
| Parameter | Regeneration System | Reactive Distillation Column |
|---|---|---|
| Configuration | Three-unit system (regenerator, stripper, separator) | Integrated single column |
| Key Features | Dedicated nitric acid conversion, MN stripping recovery | Combined reaction and separation |
| Height Ratio | Not specified | Rectifying section : Reduction section = 2.3-2.5:1 |
| Benefits | Addresses both nitric acid and dissolution issues | Compact design, potentially lower capital cost |
| Limitations | More complex layout | May have limitations in handling side reactions |
The operational advantages of these specialized reactor configurations include significant reduction in nitric acid consumption, efficient recovery of dissolved this compound, and minimization of side product formation. For researchers developing laboratory or pilot-scale systems, the regeneration system offers more modular flexibility, while the reactive distillation column may be preferable for more compact installations with simpler feedstocks.
The synthesis of this compound represents a critical step requiring precise control of reaction conditions to maximize yield while minimizing side reactions. The following standardized laboratory procedure can be employed for this compound preparation:
Apparatus Setup: Assemble a methyl alcohol well heater system equipped with a preheater for nitrogen oxides, a condenser system capable of cooling to 5-10°C, and a product collection vessel. The methyl alcohol well heater should provide direct contact between vaporized methanol and nitrogen oxides gases [6].
Reaction Conditions:
Product Collection:
This methodology reduces side reactions by controlling temperature at optimal levels and ensuring efficient contact between reactants. The mild heating of methanol (65-70°C) minimizes thermal decomposition while still providing sufficient vaporization for reaction kinetics.
For researchers needing to characterize this compound synthesis kinetics, the following experimental approach has been validated in published studies:
Reactor System: Utilize a double-stirred reactor system designed for gas-liquid reaction studies. This configuration allows precise control of interfacial area and mass transfer parameters [3].
Experimental Conditions:
Data Collection:
Kinetic Analysis: The synthesizing rate of this compound has been determined to follow a pseudo-first-order dependence on NO partial pressure, with the kinetic equation expressed as:
R_MN = (2P_NO / H_NO) × C₀ × √(D_NO × 6.546×10⁹ × exp(-57,416/RT) × C₀)
where R_MN is the MN generation rate, P_NO is NO partial pressure, H_NO is Henry's constant, C₀ is initial concentration, D_NO is diffusion coefficient, R is gas constant, and T is temperature [3].
This kinetic protocol has demonstrated that the reaction between N₂O₃ and methanol is fast or instantaneous, with the overall rate influenced primarily by gas-side mass transfer rather than liquid-side resistance or reaction kinetics [3].
Based on industrial practice and research findings, several key optimization strategies can significantly enhance the performance of this compound-based ethylene glycol processes:
Temperature Control Optimization: Maintaining precise temperature control in the this compound synthesis step at 65-70°C for methanol vaporization and 100°C for nitrogen oxide preheating maximizes reaction efficiency while minimizing thermal decomposition side reactions [6].
Nitric Acid Management: Implementation of the integrated regeneration system allows economical recycling of nitric acid produced by side reactions back to this compound, dramatically reducing nitric acid consumption and the environmental impact of neutralization waste [4].
This compound Recovery: The use of stripping technology with inert gases (N₂, CO, CO₂, CH₄) recovers approximately 90% of dissolved this compound from methanol solutions, addressing a significant source of yield loss [4].
Reactor Design Optimization: For reactive distillation systems, maintaining the rectifying section height at 2.3-2.5 times the reduction section height creates optimal conditions for simultaneous reaction and separation [5].
These optimization approaches collectively address the most significant efficiency limitations in the this compound process, particularly the consumption of nitrogen oxides and the loss of this compound through various pathways.
While the this compound route represents the current state-of-the-art for coal-to-ethylene glycol processes, emerging technologies offer potential alternatives. Recent research has demonstrated a photocatalytic pathway for ethylene glycol synthesis using methyl tert-butyl ether (MTBE) as a protected methanol derivative [1]. This approach utilizes Pt/TiO₂ catalysts under light irradiation to produce 1,2-di-tert-butoxyethane, which is subsequently hydrolyzed to ethylene glycol and tert-butanol [1].
The photocatalytic system demonstrates impressive performance with a Pt-based turnover frequency of 2754 h⁻¹ and high stability over 130 hours of operation, achieving an accumulated turnover number of 120,000 [1]. This alternative pathway eliminates the need for toxic this compound and avoids the production of NO byproducts, potentially offering environmental advantages. However, this technology remains at the laboratory development stage and has not yet been demonstrated at commercial scale.
Table 3: Performance Comparison of Ethylene Glycol Production Technologies
| Technology | Feedstock | Key Intermediate | Advantages | Challenges |
|---|---|---|---|---|
| This compound Process | Syngas (from coal) | This compound | Commercial scale, high efficiency | NOx management, corrosion |
| Traditional Petrochemical Route | Petroleum | Ethylene oxide | Established technology | Fossil fuel dependency |
| Photocatalytic MTBE Coupling | Methanol + tert-butanol | 1,2-di-tert-butoxyethane | Mild conditions, H₂ co-production | Laboratory scale only |
For researchers considering development directions, the this compound process represents a mature technology with optimization opportunities, while photocatalytic alternatives offer longer-term potential for sustainable production but require significant development before commercial implementation.
This compound-based technology enables efficient conversion of syngas to ethylene glycol through a sophisticated reaction-regeneration cycle that minimizes net consumption of nitrogen oxides. The integrated regeneration systems described in this technical guide address the key challenges of nitric acid formation and this compound dissolution through innovative engineering solutions. The experimental protocols and kinetic data provide researchers with validated methodologies for investigating and optimizing this important industrial process.
As the global demand for ethylene glycol continues to grow, driven primarily by polyester fiber and resin production, improvements in this compound process efficiency offer significant economic and environmental benefits. Future development directions likely include advanced catalyst systems to further suppress decomposition reactions, process intensification through improved reactor designs, and integration with renewable hydrogen sources to reduce the carbon footprint of coal-based production. The experimental approaches and technical data compiled in this application note provide a foundation for further research and development in this important area of industrial chemistry.
Cetane improvers are additives that enhance the ignition quality of diesel fuels and biofuels by reducing the ignition delay period in compression ignition engines [1] [2]. They are particularly valuable for enabling the use of renewable but lower-cetane fuels, such as biodiesel, alcohol-doped blends, and vegetable oils [1] [3]. These additives, primarily alkyl nitrates and peroxides, decompose at high temperatures to generate free radicals that accelerate the fuel's ignition chemistry [2].
Although your focus is on methyl nitrite, current research and application are dominated by a few other compounds. The table below summarizes the key cetane improvers discussed in the literature.
| Improver Name | Chemical Class | Typical Dosing Range | Key Characteristics & Findings |
|---|---|---|---|
| 2-Ethylhexyl Nitrate (EHN) | Alkyl Nitrate [4] | 500 - 2000 ppm [1] | Considered a benchmark; highly effective at reducing ignition delay and NOx emissions [1] [4]. |
| Di-tert-butyl Peroxide (DTBP) | Organic Peroxide [3] | ~2% by volume [3] | Effective for very low-cetane fuels like essential oils; improves performance and reduces CO, HC, and smoke [3]. |
| Gem Dinitroalkanoates | Nitro Compound [5] | 0.1 - 2.0 wt% [5] | Patented compounds (e.g., Methyl 4,4-dinitropentanoate); reported more effective than amyl nitrate [5]. |
| Cyclohexyl Nitrate | Alkyl Nitrate [2] | - | One study found it had a greater impact on increasing cetane number than EHN in a biodiesel/methanol blend [2]. |
| Diethyl Ether (DEE) | Ether [3] | ~5% by volume [3] | Used as an oxygenated additive; can reduce NOx but may increase Hydrocarbon (HC) emissions [3]. |
The efficacy of a cetane improver is measured by its impact on fuel properties and, ultimately, on engine performance and emissions. The following table consolidates experimental data from several studies.
| Parameter | Effect of Cetane Improvers | Supporting Experimental Evidence |
|---|
| Cetane Number | Increase | • 0.44 wt% Methyl 4,4-dinitropentanoate: +5.4 units [5]. • 1000 ppm EHN in B20 biodiesel: Significant increase [4]. | | Engine Emissions | | | | - NOx | Decrease | • EHN in diesel/hazelnut oil/alcohol blends: Reduction [1]. • EHN in B20 biodiesel: ~4.5% reduction [4]. | | - CO & HC | Variable | • EHN in methanol/biodiesel: Increase at high load [2]. • DTBP in peppermint oil/diesel: Decrease [3]. | | - Soot/Smoke | Decrease | • EHN in DMF-diesel blends: Up to 80% reduction [4]. • DTBP in peppermint oil/diesel: Reduction [3]. | | Engine Performance | | | | - Ignition Delay | Decrease | • EHN addition: Shortens ignition delay, leading to smoother engine operation [1] [4]. | | - Brake Thermal Efficiency | Minor Improvement | • Slight improvements noted with the addition of nitrate-based improvers to methanol/biodiesel blends [2]. |
The following workflow outlines a standard methodology for evaluating the effect of a cetane improver in a diesel engine, based on procedures common to the cited research [1] [2] [3].
Phase A: Fuel and Additive Preparation
Phase B: Engine Test Setup
Phase C: Data Collection and Analysis
Alkyl nitrates are compounds recognized for their ability to enhance the auto-ignition characteristics of fuels, particularly in compression ignition engines. They function primarily as cetane improvers by decomposing at high temperatures to form free radicals that initiate the combustion of the primary fuel, leading to a shorter ignition delay and more efficient burning [1] [2].
While the core chemical group (R-ONO) is shared, the safety and efficacy profiles vary significantly with the complexity of the alkyl chain (R). Methyl nitrite (CH₃-ONO) is a simple alkyle nitrite and is classified as a heat-sensitive explosive, a strong oxidizing agent, and is forbidden for transport by the U.S. Department of Transportation [3]. Its high reactivity and tendency to form explosive mixtures with air make it unsuitable for practical application. In contrast, 2-Ethylhexyl Nitrate (2-EHN) is a stable liquid and the industry-standard cetane improver, demonstrating a favorable balance of effectiveness and handleability [4] [2].
The following diagram illustrates the general mechanism by which alkyl nitrate additives like 2-EHN improve fuel ignition.
The quantitative benefits of adding 2-EHN to a fuel blend are summarized in the table below, based on a study using a biodiesel-2-methylfuran (BMF30) blend in a direct-injection compression ignition engine [2].
Table 1: Engine Performance and Emission Effects of 2-EHN in a BMF30 Blend [2]
| Parameter | Impact of 2-EHN (1.0 - 1.5%) | Magnitude of Change |
|---|---|---|
| Brake-Specific Fuel Consumption (BSFC) | Decrease | 5.49% to 7.33% |
| Brake Thermal Efficiency (BTE) | Increase | 3.30% to 4.69% |
| Nitrogen Oxides (NOx) | Decrease | 9.4% to 17.48% |
| Carbon Monoxide (CO) | Decrease | 45.1% to 85.5% |
| Hydrocarbon (HC) | Decrease | 14.56% to 24.90% |
| Soot Emissions | Decrease | Notable reduction |
This protocol provides a detailed methodology for assessing the impact of 2-EHN on the performance and emissions of a biodiesel blend, based on a published experimental setup [2].
The experimental workflow from blend preparation to data analysis is outlined below.
Given the reactive nature of alkyl nitrate compounds, strict safety measures are non-negotiable. The following protocols are essential, with particular attention to the high hazards associated with this compound [3].
Table 2: Safety and Handling Profile of Nitrate-Based Additives
| Aspect | 2-Ethylhexyl Nitrate (2-EHN) | This compound (For Reference / Contrast) |
|---|---|---|
| Primary Hazards | Flammable liquid; may cause skin/eye irritation. | Heat-sensitive explosive; strong oxidizer; forms explosive gas mixtures. |
| Storage | Cool, dry, well-ventilated area away from ignition sources and oxidizers. | Not recommended; forbidden for transport. |
| Handling | Use in a fume hood with nitrile or neoprene gloves and safety goggles. | Extreme caution; positive-pressure self-contained breathing apparatus (SCBA) required for any potential exposure. |
| Spill Response | Absorb with inert material and contain. Eliminate all ignition sources. | Isolate area for at least 100 meters. Evacuate downwind for 800 meters. Do not direct water at leak. |
| Incompatibilities | Strong oxidizing agents, strong reducing agents. | Metal oxides, inorganic bases (forms explosive salts), reducing agents. |
Key Safety Notes:
For researchers formulating prototype fuels, consider these points:
Alkyl nitrate compounds, particularly 2-EHN, are highly effective for improving the ignition quality of diesel and biodiesel blends, leading to enhanced engine performance and reduced emissions. However, the choice of specific compound is critical. This compound is prohibitively dangerous for practical use, whereas 2-EHN offers a safe and effective alternative when handled with appropriate care. The provided protocols and data serve as a foundation for the rational design and testing of fuel formulations incorporating these cetane improvers.
This compound (CH₃ONO) is the simplest alkyl nitrite ester, serving as a valuable reagent in organic synthesis particularly for diazo transfer and oxime formation reactions. This volatile, yellow-colored gas (Note: Often described as a gas at room temperature with yellow coloration [1]) requires specialized handling due to its thermal instability and potential explosiveness, yet offers unique reactivity that makes it indispensable for specific transformations. Unlike its isomer nitromethane or the related compound methyl nitrate, this compound features a nitrite functional group bonded through an oxygen atom (O-N=O), creating a versatile reagent for introducing nitrogen-containing functional groups. Its applications span pharmaceutical intermediates, especially in the synthesis of vasodilators and other bioactive molecules, as well as industrial processes like ethylene glycol production through carbonylation reactions [1] [2].
For research and development scientists working in drug development and fine chemicals synthesis, this compound provides a strategic advantage for specific reaction pathways, though its handling requires rigorous safety protocols. These application notes provide comprehensive information on the properties, synthesis, handling, and implementation of this compound in organic synthesis protocols, with detailed experimental procedures validated through published literature.
This compound exists as a mixture of cis and trans conformers at room temperature, with the cis form being approximately 3.13 kJ mol⁻¹ more stable than the trans conformer. The energy barrier to rotation between these forms is approximately 45.3 kJ mol⁻¹, which has been confirmed through both IR and microwave spectroscopy studies [1]. This structural complexity influences its reactivity and physical behavior in synthetic applications.
Table 1: Fundamental Properties of this compound
| Property | Value/Specification | Reference |
|---|---|---|
| Molecular Formula | CH₃NO₂ | [1] |
| Molar Mass | 61.040 g·mol⁻¹ | [3] |
| Appearance | Yellow gas at room temperature | [1] |
| Melting Point | -16 °C (257 K) | [1] |
| Boiling Point | -12 °C (261 K) | [1] |
| Density | 0.991 g/cm³ (liquid) | [1] |
| Standard Enthalpy of Formation (ΔfH°liquid) | -67.15 ± 0.84 kJ/mol | [3] |
| Enthalpy of Vaporization (ΔvapH°) | 22.6 ± 0.2 kJ/mol | [3] |
This compound displays characteristic infrared absorption between 1650-1600 cm⁻¹ (N=O stretch) and 850-800 cm⁻¹ (O-N stretch), which can be used for reaction monitoring. In mass spectrometry, the molecular ion appears at m/z 61, with major fragments at m/z 31 (CH₃O⁺ and/or CH₂OH⁺) and m/z 30 (NO⁺), the relative abundances of which depend on ionization energy and experimental conditions [3] [4]. The unimolecular dissociation of the this compound cation has been extensively studied, with research suggesting isomerization to nitromethane cation structure prior to dissociation in some cases [4].
Table 2: Comparison of this compound Synthesis Methods
| Method | Reagents | Conditions | Advantages | Limitations | Yield/Purity |
|---|---|---|---|---|---|
| In-situ Generation (Acid-Mediated) | NaNO₂, H₂SO₄, CH₃OH | 0-15°C, atmospheric pressure | Simplified setup, immediate use, minimal storage | Requires gas handling, lower purity, byproduct formation | Generated as needed; suitable for direct consumption [5] |
| Silver Nitrite Route | AgNO₂, CH₃I | Solvent conditions, ~25°C | Higher selectivity for nitrite over nitro | Expense of silver salts, slower reaction kinetics | Mixed product distribution (nitrite/nitro) [1] |
| Nitrogen Dioxide Route | 2 NO₂, 2 CH₃I | Not specified | Nitromethane-free product | Handling of toxic NO₂, elemental iodine byproduct | Pure this compound without nitromethane contamination [1] |
| Industrial Vapor-Phase | CH₃OH, NO, O₂ | 65-100°C, continuous flow | Scalable, continuous operation | Specialized equipment required, high temperature | High conversion, integrated processes [2] |
The acid-mediated method represents the most practical approach for laboratory-scale synthesis, where this compound is generated as needed and consumed immediately in subsequent reactions. This approach minimizes storage risks while providing adequate yields for synthetic applications. The following protocol is adapted from established procedures in the literature [5]:
Principle: Concentrated sulfuric acid is added to a cooled suspension of sodium nitrite in aqueous methanol, generating this compound gas which can be directly bubbled into reaction mixtures.
Reaction Mechanism:
Procedure:
Critical Process Parameters:
This method is particularly suitable for reactions where this compound is consumed immediately, such as in the formation of oxime compounds [5].
This compound presents multiple significant hazards that require careful management in laboratory and production environments. It is classified as a toxic asphyxiating gas and a potent cyanotic agent that can cause methemoglobinemia upon exposure [1]. Additionally, it functions as a strong oxidizing agent and represents a heat-sensitive explosive, with sensitivity increasing in the presence of metal oxides. This compound forms explosive mixtures with air and may decompose violently, even under refrigeration conditions [1].
The compound's thermal instability is well-documented, with decomposition risks increasing substantially upon heating or in the presence of acid impurities. This decomposition can proceed rapidly, generating toxic nitrogen oxides and potentially resulting in explosive events. Of particular concern is the formation of explosive salts when this compound contacts inorganic bases, requiring careful isolation from alkaline materials [1].
Table 3: Safety Protocols for this compound Handling
| Hazard Category | Preventive Measures | Emergency Response |
|---|
| Thermal/Explosive | - Strict temperature control (<15°C preferred)
Personal Protective Equipment (PPE) Requirements:
Emergency Preparedness: Laboratories working with this compound should maintain specific emergency protocols including:
This compound serves as a versatile reagent in several important synthetic transformations:
Oxime Formation: this compound efficiently converts active methylene compounds and other nucleophilic carbons to oxime derivatives. For example, it reacts with benzyl cyanide to produce 2-hydroxyimino-2-phenylacetonitrile in excellent yields (76-82%), a key intermediate for further functionalization [5]. This transformation proceeds under mild conditions (0-15°C) and demonstrates the reagent's utility for introducing nitrogen functionality.
Diazo Transfer Reactions: While less common than with other alkyl nitrites, this compound can participate in diazo transfer processes, particularly in industrial applications where its gaseous state facilitates continuous processing.
Industrial Applications: In large-scale chemical manufacturing, this compound serves as a circulating intermediate in the production of ethylene glycol from synthesis gas. In these processes, it participates in catalytic cycles where it is regenerated and reused, demonstrating its value in sustainable chemical processing [2]. The compound also finds application in the synthesis of pharmaceutical intermediates such as phenylpropanolamine [1].
The following transformation illustrates a practical application of this compound in multistep synthesis:
Synthesis of 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile:
This reagent serves as a valuable tert-butoxycarbonylating agent for amino acids and other nucleophiles. The synthesis begins with the this compound-mediated formation of an oxime intermediate:
Reaction Sequence:
This sequence demonstrates the utility of this compound in constructing sophisticated molecular architectures with protective group functionality, important in pharmaceutical synthesis.
Title: Synthesis of 2-Hydroxyimino-2-phenylacetonitrile Using this compound
Objective: To prepare 2-hydroxyimino-2-phenylacetonitrile through reaction of benzyl cyanide with in-situ generated this compound gas.
Materials:
Equipment:
Procedure:
Purification Notes: For further purification, recrystallization from hot water yields material melting at 126-128°C. The product typically consists of a mixture of syn and anti isomers, which may be separated based on their differential solubility if required [5].
Troubleshooting:
Short-term Handling: For laboratory use, this compound should be generated in-situ and consumed immediately to minimize decomposition risks. When brief storage is unavoidable, maintain under inert atmosphere at temperatures between 0-5°C in amber vessels to reduce photolytic decomposition [4].
Long-term Storage: Extended storage of this compound is not recommended due to its inherent instability. The compound undergoes slow chain reaction decomposition even at room temperature in the dark, with risks increasing over time. When essential, storage as a liquid under refrigeration with pressure relief is necessary, though this approach still carries significant risks [1] [4].
Decomposition Products: Decomposition primarily yields nitrogen oxides and methanol, with potential formation of more complex secondary products. The presence of acid impurities accelerates decomposition, emphasizing the need for pure reagents and clean glassware [1].
Monitoring and Disposal: Containers of stored this compound should be regularly inspected for pressure buildup or discoloration. Unused material should be carefully destroyed by slowly bubbling through a basic solution (e.g., 10% NaOH) in a well-ventilated hood, with appropriate scrubbing of off-gases.
This compound represents a specialized but valuable reagent in organic synthesis, particularly for introducing nitrogen functionality through oxime formation and related transformations. Its utility in pharmaceutical intermediate synthesis and industrial processes must be balanced against significant handling challenges, including thermal instability, toxicity, and explosive potential.
Successful implementation requires rigorous adherence to safety protocols, particularly temperature control, use of appropriate engineering controls, and avoidance of incompatible materials. The in-situ generation method provides the safest approach for laboratory-scale applications, eliminating the need to store and handle the pure compound.
For research and development scientists, this compound offers unique reactivity that can enable synthetic routes difficult to achieve with alternative reagents. When employed with appropriate precautions and understanding of its properties, it serves as a powerful tool for constructing nitrogen-containing molecular architectures with applications across medicinal chemistry and fine chemicals production.
Methyl nitrite (CH₃ONO) is the simplest alkyl nitrite. Its established role in synthetic chemistry can inform the development of nitrite-based vasodilators.
Synthesis Protocol
A common laboratory method involves the reaction of silver nitrite with iodomethane [1]. A key advantage of this method is the stabilizing effect of the silver ion, which increases the yield of this compound over its isomer, nitromethane [1].
An alternative gas-phase synthesis uses methanol and nitrogen dioxide to produce this compound free of nitromethane [1]. This compound can also be generated as a gas for use in subsequent reactions by adding sulfuric acid to a cooled suspension of sodium nitrite in methanol [2].
Key Physicochemical and Safety Properties
Table 1: Key Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| Physical State | Yellow gas at room temperature | [1] |
| Melting Point | -16 °C | [1] |
| Boiling Point | -12 °C | [1] |
| Major Hazard | Toxic asphyxiant; potent cyanotic agent (may cause methemoglobinemia) | [1] |
| Explosive Risk | Heat-sensitive explosive; sensitivity increases with metal oxides; forms explosive mixtures with air | [1] |
While direct studies on this compound are limited, extensive research on other nitrites confirms their role as NO donors, leading to vasodilation.
Signaling Pathway of Nitrite-Induced Vasodilation
Nitrites are reduced to Nitric Oxide (NO), particularly under ischemic or acidic conditions [3]. NO then activates a well-defined signaling cascade that results in smooth muscle relaxation [4].
Evidence from Preclinical Models
This standard protocol can be adapted to evaluate the vasodilatory effects of novel nitrite compounds ex vivo.
Materials and Instrument Setup
Experimental Workflow
Key Steps:
Given the nature of alkyl nitrites, stringent safety measures are non-negotiable.
The evidence suggests that organic nitrites represent a promising avenue for developing targeted vasodilator therapies. Key considerations include:
Here is a template and guide you can adapt once you have gathered the specific technical data.
Frequently Asked Questions (FAQs)
When you obtain experimental data, you can summarize it in clearly structured tables. Below is an example of what such a table might look like, using hypothetical data to illustrate the format.
Table 1: Example Summary of Analytical Techniques for Decomposition Analysis
| Technique | Application | Key Parameter Measured | Sample Throughput |
|---|---|---|---|
| GC-MS | Identification and quantification of volatile decomposition products (e.g., formaldehyde, NOₓ) | Concentration | Medium |
| DSC (Differential Scanning Calorimetry) | Determination of decomposition onset temperature and energy release | Heat Flow | High |
| FTIR | Real-time monitoring of functional group changes during heating | Wavenumber (cm⁻¹) | Fast |
A detailed, step-by-step guide is crucial for reproducibility. Here is a generalized workflow for a thermal stability experiment, which you can later refine with precise details.
Protocol: Thermal Stability Screening via Thermogravimetric Analysis (TGA)
The logical workflow of this protocol can be visualized as a diagram, created according to your specifications for color and style.
TGA Experimental Workflow
Q1: What are the primary thermal hazards associated with this compound? this compound is a thermally unstable compound with a high potential for runaway reaction and explosion. Key hazards include [1]:
Q2: What is the fundamental mechanism of this compound decomposition? The decomposition proceeds through different pathways depending on the environment [2]:
The following diagram illustrates the two primary decomposition pathways and their products.
The following table summarizes key thermodynamic and kinetic data relevant for process safety assessment [1].
| Parameter | Value | Significance / Condition |
|---|---|---|
| Total Heat Release | ~4300 J·g⁻¹ | Indicates severe explosion hazard if reaction runs away. |
| Initial Decomposition Temp. | Decreases with increasing initial pressure | Higher pressure lowers the temperature needed for runaway reaction. |
| Adiabatic Temperature Rise | >500 K | Demonstrates the extreme self-heating potential during a runaway. |
| Final Pressure | ~32 bar (from low starting pressure) | Shows the massive gas generation and pressure build-up potential. |
| Maximum Pressure Rate | ~425 bar·s⁻¹ | Indicates an extremely violent reaction once initiated. |
Q3: What are the critical safety controls for handling this compound?
Q4: What analytical methods are used to study MN decomposition? Research into MN thermal stability employs advanced calorimetry techniques [1]:
Scenario 1: Unexpected temperature and pressure rise during a reaction involving MN.
Scenario 2: Need to design a new process with MN.
This guide synthesizes the latest experimental research to help you manage the significant risks of this compound decomposition. The data strongly supports operating at low concentrations, low pressures, and with strict temperature control.
To effectively suppress side reactions, it is crucial to understand their mechanisms and products. The table below summarizes the key pathways identified in the search results.
| Reaction Type | Conditions | Main Products | By-products/Notes |
|---|---|---|---|
| Non-Catalytic (Thermal) Dissociation [1] | Gas phase, 450-520 K | Methanol (CH₃OH), Formaldehyde (CH₂O), NO [1] | Initiated by cleavage of the weak CH₃O–NO bond [1]. |
| Catalytic Dissociation [1] | On Pd(111) surface | Methanol (CH₃OH), Methyl Formate (HCOOCH₃), NO [1] | Pathway involves methoxy (CH₃O) species on the catalyst [1]. |
| CO Oxidative Coupling (Desired) [2] | Over Pd-based catalyst, ~110-125°C | Dimethyl Oxalate (DMO) [2] | The target industrial reaction; competes with dissociation side reactions [2]. |
| Nitrosamine Formation [3] | Presence of secondary amines | Nitrosamines (e.g., NDMA) [3] | Probable human carcinogens; a critical concern in pharmaceutical manufacturing [3]. |
The following diagram illustrates the main and side reaction pathways of Methyl Nitrite, helping to visualize where suppression strategies should be targeted.
Here are specific strategies to suppress the side reactions of this compound, organized by the problem area.
| Problem Area | Suppression Strategy | Mechanism & Practical Application |
|---|---|---|
| Thermal Decomposition | Strict Temperature Control [2] | Keep temperature below 130°C (typically 110-125°C) to refrain from MN's thermal decomposition [2]. |
| Catalytic Decomposition | Optimize Catalyst & Support [1] | The use of acidic supports (e.g., γ-Al₂O₃) can alter product distribution [1]. Control initial coverage of MN on the catalyst surface to influence whether methoxy species decompose or are hydrogenated [1]. |
| Nitrosamine Formation | Control Nitrite Impurities & Amines [3] | Identify and limit sources of nitrite impurities in excipients and raw materials [3]. Avoid using secondary amines in formulations with nitrite sources [3]. Replace vulnerable amines where possible [3]. |
| General Process Control | Efficient MN Regeneration & Purification [4] [5] | Implement efficient regeneration cycles to recover and purify this compound, preventing the accumulation of by-products and improving process economics [5]. Use purification towers (e.g., packed beds) to remove methanol, water, and nitric acid from MN streams [4]. |
Precise detection of nitrite is crucial for preventing nitrosamine formation. The following methods are applicable for trace analysis [3].
For a lab-scale synthesis of this compound free from significant nitromethane contamination, you can use the following alternative to the classic Silver Nitrite method [7].
Here is a structured overview of common issues, their potential causes, and recommended actions, drawing from current research and industrial practices.
| Problem | Potential Causes | Recommended Actions & Optimization Strategies |
|---|
| Low DMO Selectivity & Yield | • Thermal Runaway: Hotspot formation in reactor deactivates catalyst and promotes side reactions [1]. • MN Decomposition: Gas-phase thermal dissociation or catalytic dissociation on Pd surfaces produces methanol, formaldehyde, or methyl formate instead of DMO [2]. | • Implement co-current coolant flow to lower hotspot temperatures and improve temperature control [1]. • Optimize catalyst bed design and use multi-objective optimization (MOO) to balance performance and safety [1]. • Ensure inlet temperature is maintained below 130°C to prevent thermal decomposition of MN [1]. | | High Nitric Acid (HNO₃) Formation & MN Loss | • Side Reactions: N₂O₃ reacts with water, or N₂O₄ reacts with methanol to form nitric acid, consuming nitrogen oxides [3] [4]. • Solubility Loss: MN is dissolved and lost in the methanol solution within the esterification column [4]. | • Use an MN regeneration system with a stripping tower. Employ inert gases (N₂, CO₂) or process gas to strip and recover dissolved MN from methanol solutions [4]. • Consider adding a nitric acid reduction unit to the regeneration column, which can economically recycle nitric acid back into the process [4]. • Maintain an excess of methanol in the MN synthesis reaction to suppress nitrous acid accumulation and subsequent nitric acid formation [3]. | | Unstable Reactor Operation & Sensitivity | • Inadequate Heat Management: Poor temperature control leads to parametric sensitivity and unstable reactor behavior [1]. • Transient States: Issues during start-up, shut-down, or other regulation states can cause control failures [1]. | • Adopt a two-dimensional heterogeneous reactor model for more accurate simulation and prediction of dynamic behavior [1]. • Perform parametric sensitivity analysis and dynamic simulations to define intrinsically safe operating states, especially for co-current cooling designs [1]. |
Q1: What are the key strategies for optimizing the multi-tubular fixed-bed reactor in this process? The primary challenge is managing the significant heat released from the exothermic coupling reaction. Key strategies include:
Q2: Why does methyl nitrite (MN) decompose, and how can we suppress it to improve DMO yield? MN decomposition occurs through two main pathways, which can be understood at the atomic level using Density Functional Theory (DFT) studies [2]:
Q3: How can we effectively monitor the composition of process gases in real-time? Fourier Transform Infrared (FT-IR) gas analysis has been demonstrated as a reliable method for the coal-to-ethylene glycol process. A single FT-IR analyzer can simultaneously measure the concentrations of key gases like this compound (MN), carbon monoxide (CO), and nitric oxide (NO), providing critical data for process control [5].
Q4: What is a key equipment design consideration for the this compound regeneration column? Patent designs indicate that the geometry of the regeneration (rectifying) tower is crucial. Specifically, the ratio of the height of the rectifying section to the stripping section is recommended to be in the range of 2.3 to 2.5 for optimal performance in the reactive distillation process [6].
To help visualize the core processes discussed, here are simplified flow diagrams.
Diagram 1: Simplified Coal-to-Ethylene Glycol (CtEG) Process Flow. This shows the three core steps where this compound (MN) is regenerated and recycled.
Diagram 2: Logical Troubleshooting Pathway for this compound Process Issues. Follow this decision tree to diagnose and address common problems.
Methyl nitrite exposure, primarily through inhalation, can rapidly induce methemoglobinemia [1]. The table below outlines the mechanism and key clinical signs.
| Aspect | Description |
|---|---|
| Primary Route of Exposure | Inhalation (can also occur via ingestion) [1]. |
| Molecular Mechanism | Oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin [2] [3]. |
| Consequence | Methemoglobin cannot bind oxygen, reducing blood oxygen-carrying capacity and causing tissue hypoxia. It also increases oxygen affinity of remaining hemes, shifting oxygen dissociation curve leftward and impairing oxygen release to tissues [2]. |
| Key Clinical Signs | Cyanosis (skin/nails/lips turn blue-gray or chocolate brown), headache, fatigue, weakness, dyspnea, altered mental status [2] [1] [3]. |
| Post-Mortem Finding | Persistent blue-gray discoloration of skin, mucous membranes, and organs [1]. |
The following diagram illustrates the metabolic pathway of this compound toxicity and the mechanism of its antidote.
The severity of clinical symptoms is directly correlated with the methemoglobin (MetHb) level in the blood [2]. The following table provides a quantitative summary of this relationship.
| MetHb Level (%) | Expected Clinical Signs & Outcomes |
|---|---|
| < 10 - 15% | Often asymptomatic; mild cyanosis may be visible [2] [3]. |
| 15 - 20% | Cyanosis is apparent (skin/lips appear blue-gray); blood may appear "chocolate brown" [2]. |
| 20 - 30% | Anxiety, headache, dizziness, lightheadedness, increased fatigue [2]. |
| 30 - 50% | Dyspnea (shortness of breath), vomiting, confusion, increased heart rate [2] [3]. |
| 50 - 70% | Coma, seizures, cardiac arrhythmias, profound metabolic acidosis [2] [3]. |
| > 70% | Highly lethal; death is likely due to severe hypoxia [2] [1]. |
Immediate action is critical in cases of suspected this compound poisoning. The following flowchart outlines the diagnostic and treatment steps.
Key Steps in the Protocol:
| Hazard Aspect | Key Details |
|---|---|
| Toxicity & Health Effects | Potent cyanotic agent; causes methemoglobinemia, leading to impaired oxygen delivery and tissue hypoxia. Lethal when methemoglobin concentration exceeds 70% [1]. |
| Primary Exposure Route | Inhalation; vapors may cause dizziness or asphyxiation without warning, especially in confined areas [2]. |
| Explosive & Flammability Properties | - State: Gas or liquid (boiling point: -12 °C) [3].
What makes this compound so dangerous compared to other nitrites? Its high volatility as a gas at room temperature creates a significant and rapid inhalation risk. Furthermore, it is a heat-sensitive explosive, and its sensitivity is increased by the presence of metal oxides [3] [2].
What are the signs of methemoglobinemia? The most telling sign is a conspicuous blue-gray discoloration (cyanosis) of the skin, which was observed in fatal cases across various parts of the body, including the skin and mucous membranes [1]. Internally, this discoloration can also be found in organs and blood vessels [1].
What specific engineering controls are required? Work must be conducted in a certified fume hood or, preferably, within a closed-system apparatus to prevent any release of the gas into the laboratory atmosphere. All equipment must be properly grounded to prevent static discharge [2].
What personal protective equipment (PPE) is necessary? For handling the gas, wear a positive pressure self-contained breathing apparatus (SCBA). Standard structural firefighters' protective clothing offers only limited chemical protection [2].
This compound is a highly hazardous gas at room temperature, presenting severe risks of explosion and toxicity [1] [2]. The table below summarizes its primary dangers:
| Hazard Category | Description |
|---|---|
| Explosive Risk | Classified as a heat-sensitive explosive; sensitivity increases in the presence of metal oxides [1] [2]. |
| Flammability | Extremely flammable; forms explosive mixtures with air [1]. |
| Oxidizing Agent | A strong oxidizer; may react vigorously or detonate when mixed with reducing agents [1]. |
| Chemical Reactivity | Reacts with inorganic bases (e.g., sodium or potassium hydroxide) to form explosive salts [1]. |
| Toxicity (Acute) | Vapors may cause dizziness or asphyxiation; contact with liquefied gas can cause burns and frostbite [1]. |
| Toxicity (Methemoglobinemia) | Potent cyanotic agent; exposure can lead to methemoglobinemia, which can be fatal [3] [2]. |
Implementing strict safety protocols is essential to mitigate these risks.
| Measure | Description |
|---|---|
| Leak & Ignition Control | Eliminate all ignition sources; use grounded equipment; stop leaks only if without risk [1]. |
| Personal Protective Equipment (PPE) | Wear a positive pressure self-contained breathing apparatus (SCBA); standard firefighting gear offers limited chemical protection [1]. |
| Spill & Leak Response | Isolate the area immediately. For a large spill, evacuate downwind. Use water spray to disperse vapors [1]. |
| Fire Response | Do not extinguish a leaking gas fire unless the leak can be stopped. Use dry chemical, CO2, or water spray/fog [1]. |
| Storage | Avoid storage even under refrigeration, as lower alkyl nitrites may decompose and burst the container [2]. |
Follow these protocols in case of exposure:
| Scenario | Action |
|---|---|
| General First Aid | Move to fresh air if inhaled; remove contaminated clothing; if skin contact occurs, wash with plenty of water [1]. |
| Frostbite from Liquefied Gas | Do not attempt to thaw frosted parts. Only trained medical personnel should handle this [1]. |
| Burns | Immediately and continuously cool burned skin with cold water. Do not remove clothing that is adhering to the skin [1]. |
The primary toxicological mechanism of this compound is the oxidation of hemoglobin in red blood cells to methemoglobin, which cannot transport oxygen, leading to hypoxia [3]. Fatal cases have shown methemoglobin concentrations in the blood exceeding the lethal level of 70% [3]. The following diagram outlines the toxicological pathway and response.
To summarize the critical points for your risk assessments:
Q: What are the key thermal risk characteristics of Methyl Nitrite (MN) determined via C600 testing? Research using the C600 microcalorimeter has identified MN as a high-risk substance. The table below summarizes the critical safety parameters:
| Assessment Parameter | Finding / Value |
|---|---|
| Overall Thermal Risk | Very high; high potential for explosion [1] [2]. |
| Total Heat Release | Approximately 4300 J·g⁻¹ during an uncontrolled reaction [1] [2]. |
| Decomposition Onset | Initial decomposition temperature decreases with increased initial pressure [1] [2]. |
| Kinetic Barrier | High energy barrier in the early stage of decomposition, but reaction proceeds easily once initiated [2]. |
Q: What is the detailed experimental methodology for assessing MN with a C600 microcalorimeter? The C600, a microcalorimeter developed by SETARAM, uses a CALVET 3D sensor capable of detecting 94% of the heat generated by a sample. The standard procedure is as follows [1]:
Q: What happens during the decomposition of this compound? The thermal decomposition of MN is an exothermic process. The initial step involves the breaking of the O-N bond, forming methoxide (CH₃O) and nitric oxide (NO). This reaction releases significant heat [1]. Under adiabatic conditions, as simulated in related VSP2 calorimeter tests, the possibility of the reaction running out of control increases with the initial temperature and pressure of the system [2].
Q: What are the critical safety controls when working with this compound?
The following workflow diagram illustrates the logical process for thermal hazard assessment and risk mitigation based on the experimental data:
The table below summarizes key quantitative data for methyl nitrite and other alkyl nitrates/nitrites, crucial for predicting their behavior in experimental and industrial settings.
| Compound Name | Chemical Formula / Structure | Proton Affinity (kcal/mol) | Rate Constant with OH radical (10⁻¹² cm³/mol·s) | Key Performance Context |
|---|---|---|---|---|
| This compound [1] | CH₃ONO | 195.2 (QCISD(T) level) | Not Specifically Provided | Used as a clean source of OH radicals for atmospheric chemistry studies [2]. Proton affinity suggests similar basicity to methyl peroxynitrite [1]. |
| Isopropyl Nitrate [3] | (CH₃)₂CHONO₂ | Not Provided | 0.59 ± 0.22 (at 295±2 K) | Studied as a monopropellant and ignition promoter; exhibits low-temperature auto-ignition and distinct two-stage ignition delays [4] [3]. |
| Isobutyl Nitrate [3] | (CH₃)₂CHCH₂ONO₂ | Not Provided | 1.63 ± 0.20 (at 295±2 K) | Higher reactivity with OH radicals compared to branched alkyl nitrates like isopropyl nitrate [3]. |
| Methyl Peroxynitrite [1] | CH₃OONO | 195.8 (QCISD(T) level) | Not Provided | Proton affinity study implications for measuring branching ratios of organic nitrites and nitrates [1]. |
The performance of these compounds is often defined by the experiments used to study them. Here are detailed methodologies for key areas.
This established protocol uses this compound (CH₃ONO) photolysis as a hydroxyl radical (OH) source to measure reaction rate constants with organic compounds [2] [3].
This method is valued for its simplicity and cost-effectiveness compared to techniques requiring hazardous materials like hydrogen peroxide or ozone [2].
This protocol investigates the low-temperature auto-ignition characteristics of alkyl nitrates like isopropyl nitrate (iPN), which is relevant for their performance as cetane improvers [4].
The "performance" of these compounds varies significantly depending on the application.
Atmospheric & Environmental Chemistry:
Combustion & Propulsion:
Chemical Synthesis & Reagents:
Biological Signaling & Therapeutics:
The following diagrams illustrate the core chemical and biological pathways discussed in this guide.
This diagram visualizes the experimental protocol for generating OH radicals using this compound photolysis [2] [3].
This pathway is specific to inorganic nitrite and nitrate, highlighting their role in biological systems [6] [7].
A critical distinction must be made between alkyl nitrites/nitrates (carbon-containing organic esters) and inorganic nitrite/nitrate salts (e.g., sodium nitrite). Their chemical behavior, biological activities, and applications are fundamentally different [6] [5].
2-Ethylhexyl Nitrate (2-EHN) is a widely used cetane improver in diesel fuels. Its effectiveness stems from its chemical structure—an ethylhexane molecule with a nitrate (NO₃) functional group. This structure features weak N-O bonds that readily decompose at the high temperatures and pressures within a combustion chamber [1].
The decomposition releases radical species, notably NO₂, which actively participates in the fuel's pre-combustion reactions. These radicals generate highly reactive OH radicals, significantly accelerating the chain-branching reactions of the base fuel and thereby shortening the ignition delay period [2] [1].
The following tables summarize key experimental findings on the effects of 2-EHN on fuel properties, engine performance, and emissions, as reported in recent research.
Table 1: Impact of 2-EHN on Fuel Properties and Engine Performance Note: BTE = Brake Thermal Efficiency; BSFC = Brake Specific Fuel Consumption
| Fuel Blend | 2-EHN Concentration | Key Performance Findings | Experimental Conditions | Source |
|---|
| Biodiesel-2-Methylfuran (BMF30) | 1.0% & 1.5% | BSFC: Reduced by 5.49-7.33% BTE: Increased by 3.30-4.69% | BMEP: 0.13-1.13 MPa; 1800 rpm [3] | | | Diesel-2-Methylfuran (M30) | 1.5% & 2.5% | BSFC: Reduced by 2.78-5.7% BTE: Increased by 3.54-7.1% | BMEP: 0.13-1.13 MPa; 1800 rpm [4] | | | Pure Methanol | 5% & 10% (by vol.) | Ignition Delay: Significantly shortened Combustion Stability: Improved (reduced cycle-to-cycle variation) | BMEP: 0.22 MPa; 1200 rpm; High CR (21.5) [1] | | | Karanja Biodiesel-Diesel Blend | 2000 ppm | Improved cetane number, aiding in smoke-NOx-BSFC trade-off | Single-injection schedule in a automotive diesel engine [5] | |
Table 2: Impact of 2-EHN on Engine Emissions Note: All results are relative to the base fuel without 2-EHN.
| Fuel Blend | 2-EHN Concentration | Key Emission Findings | Source |
|---|
| Biodiesel-2-Methylfuran (BMF30) | 1.0% & 1.5% | NOx: Reduced by 9.4-17.48% CO: Reduced by 45.1-85.5% HC: Reduced by 14.56-24.90% Soot: Decreased [3] | | | Diesel-2-Methylfuran (M30) | 1.5% & 2.5% | NOx: Reduced by 9.20-17.57% CO: Reduced by 12.11-33.98% HC: Reduced by 7.93-21.59% Soot: Slight increase, but lower than pure diesel [4] | | | Pure Methanol | 5% & 10% (by vol.) | Soot: Near-zero (inherent to methanol) Formaldehyde: Increased with EHN concentration [1] | |
To evaluate a cetane improver like 2-EHN, researchers typically follow a structured methodology. The diagram below outlines a common experimental workflow for engine testing.
Experimental Workflow for Cetane Improver Evaluation
Based on the search results, here are the specifics for each step in the protocol:
Beyond the research lab, 2-EHN is a critical additive in the global fuel industry.
As noted, this guide is based solely on data for 2-EHN. A comprehensive comparison with methyl nitrite is currently not possible with the available information. To build a more complete dataset, you could:
The table below summarizes the core principles and applications of modern nitrite detection methods based on recent research:
| Method | Core Principle | Key Characteristics | Example Application & Sensitivity |
|---|---|---|---|
| Nanointerface-enhanced Griess Assay [1] [2] | Diazotization reaction accelerated on the surface of carbon dots (CDs). | Dual-mode (colorimetric/fluorometric) output; ultrafast (<1 min); high sensitivity. | Urine, serum; LOD: 0.08-0.10 μM [1] [2] |
| LC-MS/MS with Derivatization [3] | Derivatization of nitrite with 2,3-diaminonaphthalene (DAN) to form a fluorescent product (NAT). | High selectivity and sensitivity (ppb level); suitable for complex matrices like excipients. | Pharmaceutical excipients; wide linear range, ppb-level LOD [3] |
| Ionic Liquid-Modified Colorimetry [4] | Oxidative decolorization of a modified dye ([BMIM]MR) by nitrite in acidic media. | Simple, visual detection; improved sensitivity over traditional Griess method. | Water, meat, dairy products; wide linear range [4] |
| Hydrogel/Test Strip-Based Sensors [1] | Griess reaction reagents embedded in a solid matrix (hydrogel, polymer film, or paper). | Designed for portability and on-site analysis; visual color change. | Processed meat products, water; LOD as low as 0.72 μM [1] |
For researchers looking to implement these techniques, here are the outlines of their experimental workflows.
1. Protocol: Rapid Dual-Mode Griess Assay using Carbon Dots [2]
2. Protocol: LC-MS/MS Analysis of Nitrite in Excipients [3]
To help you choose the most appropriate method for your needs, the decision process can be visualized as follows:
The table below summarizes key methods for nitrite analysis identified from recent literature. These methods represent potential alternatives for analyzing methyl nitrite, though their performance with this specific compound would need verification.
| Technique | Principle | Reported Performance for Nitrite (as NO₂⁻) | Key Advantages |
|---|---|---|---|
| Colorimetric Nanozyme Sensor [1] | Peroxidase-like activity of PtNi nanoparticles catalyzes a color change; nitrite quenches this reaction. | Limit of Detection (LOD): 0.32 µM; Linear Range: 1-150 µM. | High sensitivity, portable potential, dual-signal output (A652/A450 nm). |
| UV Absorption & Machine Learning [2] | Measures UV absorption; machine learning models deconvolve overlapping nitrate/nitrite spectra. | Average Relative Error: <1%. | Reagent-free, rapid, suitable for continuous monitoring. |
| Gas Chromatography-Mass Spectrometry (GC-MS) [3] [4] | Separates volatile compounds by volatility; mass spectrometer provides identification. | Not specified for nitrite, but technique is highly specific and sensitive. | Excellent for volatile mixtures; provides definitive compound identification. |
| High-Performance Liquid Chromatography (HPLC) [3] [4] | Separates compounds based on interaction with a stationary phase. | Not specified for nitrite, but widely used for ion analysis. | Can analyze non-volatile and thermally unstable compounds. |
Here are the detailed methodologies for two of the most promising techniques identified.
This protocol is based on the study using chain-like PtNi nanoparticles (PtNi CNPs) [1].
This protocol outlines the hybrid machine learning approach for simultaneous nitrate and nitrite detection [2].
Given the scarcity of data on this compound specifically, I suggest the following path to develop your publication-quality guide:
The table below summarizes the available quantitative data and characteristics for methyl nitrite and other relevant nitrate compounds.
| Compound | Key Decomposition Data / Characteristics | Experimental Protocol / Conditions | Citations |
|---|---|---|---|
| This compound (MN) | Heat of decomposition: ~4300 J/g; Initial decomposition temperature decreases with increasing pressure. | C600 microcalorimeter & VSP2 adiabatic calorimeter: Samples heated to determine heat release and pressure-dependent behavior. | [1] |
| Pentaerythritol Tetranitrate (PETN) | Activation energy for NO₂ production: ~175.8 kJ/mol; Initial step is O-NO₂ bond scission. | TGA-MS & DSC: Single crystal samples analyzed under non-isothermal conditions; kinetics studied via isoconversional analysis. | [2] |
| Nitrocellulose (NC) | Decomposition temp: 192–209°C; Stability decreases with higher nitrogen content. Major initial product is NO, not NO₂. | DSC & TG-DTA: Thermal stability analyzed at various heating rates (5, 10, 15, 20 °C/min). | [3] [4] |
| Isopropyl Nitrate (iPN) | Low-temperature auto-ignition studied; Prerequisite of O₂ for ignition; Main products: CH₃CHO, NO, NO₂, CH₃NO₂, CH₃ONO. | Rapid Compression Machine (RCM): Ignition delay times measured at 560–600 K, 5–10 bar. | [5] |
| General Aliphatic Nitrate Esters | Product distribution correlates with oxygen balance; Initial step is generally O-NO₂ bond scission. | T-Jump/FTIR Spectroscopy: Samples flash-heated (250–500°C) in an Ar atmosphere; gaseous products quantified. | [6] |
For researchers looking to replicate or understand these studies, here is a deeper dive into the methodologies.
Thermal Stability and Hazard Evaluation (for this compound): The thermal risk of MN was evaluated using a C600 microcalorimeter and a VSP2 adiabatic calorimeter. In the C600, a sample was heated to determine the total heat release. The VSP2 tests were conducted with different initial pressures to study the pressure dependence of the decomposition. These tests are standard for obtaining thermodynamic and kinetic data for safety evaluations [1].
Kinetic Analysis of Gas Evolution (for PETN): The kinetics of PETN decomposition were investigated using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Differential Scanning Calorimetry (DSC). Single crystal PETN samples (approx. 5 mg) were heated under controlled, non-isothermal programs. The TGA-MS tracked mass loss while simultaneously identifying evolved gases (like NO₂ at m/z=46). The DSC measured heat flow. The activation energy was then determined using isoconversional kinetic analysis methods like the Kissinger-Akihara-Sunose (KAS) model [2].
Product Analysis under Rapid Heating (for General Nitrates): The decomposition of various nitrate esters was studied using T-Jump/FTIR spectroscopy. A sample-coated platinum filament was rapidly heated (at 2000 °C/s) to a set temperature (250–500 °C) and held under an argon atmosphere. The evolving gaseous products were analyzed in real-time using Fourier-Transform Infrared spectroscopy, and their concentrations were quantified using multivariate regression of the spectral data [6].
The initial decomposition step is critical for understanding the reactivity and sensitivity of these compounds. The following diagram contrasts the primary initiation pathways for this compound versus other common nitrates like PETN and nitrocellulose.
The diagram highlights a fundamental mechanistic difference:
When comparing the decomposition kinetics across these studies, please note:
| Compound | Key Sources | Key Environmental Impacts & Characteristics | Global Burden (as Nitrogen) | Atmospheric Lifetime |
|---|
| Methyl Nitrate | - Natural production in the ocean [1].
While specific experimental protocols were not detailed, one study proposed a formation pathway for methyl nitrite (CH₃ONO) from engine fuels, suggesting it could explain certain air pollution observations [2]. Alkyl nitrates like methyl nitrate (CH₃ONO₂) are primarily formed in the atmosphere from the oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NO~x~) [3] [1].
The diagram below illustrates the general atmospheric cycle of these compounds, highlighting their role as reservoirs and transporters of reactive nitrogen.
Given the scarcity of directly comparable data, I suggest the following approaches to gather the information you need:
Compressed Gas;Acute Toxic;Health Hazard